3-(1-(2,3,4-trifluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(2,3,4-trifluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluorobenzoyl group and the piperidinyl moiety in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2,3,4-trifluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Attachment of the Trifluorobenzoyl Group: The final step involves the acylation of the piperidinyl-quinazolinone intermediate with 2,3,4-trifluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially yielding hydroxylated products.
Substitution: The trifluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the trifluorobenzoyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be investigated for similar properties, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for treating diseases such as cancer, infections, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-(2,3,4-trifluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can inhibit enzymes, modulate receptor activity, or interfere with DNA synthesis. The trifluorobenzoyl group may enhance binding affinity to certain proteins, while the piperidinyl moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- **Piperidinyl-Substituted
4(3H)-Quinazolinone: The parent compound, known for its broad range of biological activities.
2,3,4-Trifluorobenzoyl Derivatives: Compounds with similar trifluorobenzoyl groups, often studied for their enhanced biological activity due to the electron-withdrawing nature of fluorine atoms.
Properties
IUPAC Name |
3-[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-15-8-7-14(17(22)18(15)23)19(27)25-9-3-4-12(10-25)26-11-24-16-6-2-1-5-13(16)20(26)28/h1-2,5-8,11-12H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUISGRWDSUDNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C(=C(C=C2)F)F)F)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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